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For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Benzofurazancarboxaldehyde, also known as 4-formylbenzofurazan or 2,1,3-

benzoxadiazole-4-carbaldehyde, is a heterocyclic aldehyde of significant interest in medicinal

chemistry and organic synthesis. Its unique benzofurazan core structure imparts specific

chemical reactivity and potential biological activity. This technical guide provides a

comprehensive overview of the chemical properties, structural details, and a key synthetic

application of 4-benzofurazancarboxaldehyde. Detailed experimental protocols for its

synthesis and characterization are included to support further research and development.

Chemical Properties and Structure
4-Benzofurazancarboxaldehyde is a light brown solid at room temperature.[1] Its chemical

structure and properties are summarized below.

Structural Information
The molecule consists of a bicyclic benzofurazan (2,1,3-benzoxadiazole) ring system with a

carboxaldehyde group at the 4-position.
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Identifier Value

IUPAC Name 2,1,3-Benzoxadiazole-4-carbaldehyde

Synonyms
4-Formylbenzofurazan, Benzofurazan-4-

carboxaldehyde

CAS Number 32863-32-4[1][2]

Molecular Formula C₇H₄N₂O₂[1][2]

SMILES O=CC1=CC=CC2=NON=C21[1][3]

InChI
InChI=1S/C7H4N2O2/c10-4-5-2-1-3-6-7(5)9-11-

8-6/h1-4H[1]

InChIKey YBBRQAXNTWMMFZ-UHFFFAOYSA-N[1]

Physicochemical Properties
A compilation of the key physicochemical data for 4-Benzofurazancarboxaldehyde is

presented below.

Property Value

Molecular Weight 148.12 g/mol [1][3]

Appearance Light Brown Solid[1]

Melting Point 100-102 °C[1]

Boiling Point 277 °C[1]

Density 1.417 g/cm³[1]

Flash Point 121 °C[1]

Solubility
Slightly soluble in Dichloromethane, Chloroform,

and Methanol[1]

Storage 2-8°C under an inert atmosphere[1][3]
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Synthesis and Experimental Protocols
4-Benzofurazancarboxaldehyde serves as a crucial intermediate in the synthesis of various

compounds, including the antihypertensive drug Isradipine.[1][4]

Synthesis of 4-Benzofurazancarboxaldehyde
A common synthetic route involves the Sommelet reaction of 4-(bromomethyl)benzofurazan.[4]

Starting Material

Intermediate

Product

4-Methylbenzofurazan

4-(Bromomethyl)benzofurazan

 NBS, Bz₂O₂

 CCl₄, 80-85°C

4-Benzofurazancarboxaldehyde

 Hexamethylenetetramine
 Acetic Acid, H₂O, HCl

Click to download full resolution via product page

Caption: Synthetic pathway for 4-Benzofurazancarboxaldehyde.

Bromination: Dissolve 4-methylbenzofurazan (100 mmol) in carbon tetrachloride (150 ml).

Add N-bromosuccinimide (NBS, 132 mmol) and benzoyl peroxide (0.29 mol). Heat the
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mixture to 80-85°C until the reaction is complete. Cool the system to 40°C and filter. Recover

the solvent under reduced pressure to obtain the crude 4-(bromomethyl)benzofurazan, which

can be recrystallized from petroleum ether-ethyl acetate.

Sommelet Reaction: To a reaction flask, add 4-(bromomethyl)benzofurazan (0.1 mol),

hexamethylenetetramine (0.15 mol), acetic acid (80 ml), and water (80 ml). Heat the mixture

to reflux with stirring for 1 hour under a nitrogen atmosphere.

Hydrolysis and Work-up: Add concentrated hydrochloric acid (80 ml) and continue to stir at

reflux for 30 minutes. After cooling to room temperature, extract the mixture with ethyl

acetate.

Purification: Combine the organic layers and wash successively with 10% aqueous sodium

carbonate solution and saturated brine. Dry the organic layer over anhydrous sodium sulfate,

filter, and evaporate the solvent under reduced pressure to yield 4-
benzofurazancarboxaldehyde as a light yellow solid.

Spectroscopic Characterization Protocols
Accurate structural elucidation is paramount. The following are generalized protocols for

acquiring spectroscopic data for 4-benzofurazancarboxaldehyde.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 300 or 500 MHz spectrometer. Typical

parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a

relaxation delay of 1-5 seconds, and 16-64 scans.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters

include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger

number of scans (e.g., 1024 or more).
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Data Processing: Process the data using appropriate software by applying Fourier

transform, phase correction, and baseline correction. Reference the spectra to the residual

solvent peak.

Expected Signals:

¹H NMR: Aromatic protons are expected in the range of δ 7.5-9.0 ppm. The aldehyde

proton (CHO) should appear as a singlet further downfield, typically δ 9.5-10.5 ppm.

¹³C NMR: Aromatic carbons are expected between δ 110-160 ppm. The carbonyl carbon

of the aldehyde is expected at δ 185-195 ppm.

Objective: To identify the key functional groups.

Methodology:

Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Expected Absorption Bands:

C-H (aromatic): ~3100-3000 cm⁻¹

C-H (aldehyde): Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹[5]

C=O (aldehyde): Strong, sharp absorption in the range of 1740-1720 cm⁻¹[5]

C=C (aromatic): Absorptions in the 1600-1475 cm⁻¹ region[5]

N-O (furazan ring): Characteristic stretches in the fingerprint region.

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

Sample Introduction: Introduce the sample via direct infusion or through a coupled

chromatography system (e.g., GC-MS or LC-MS).
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Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300

amu).

Expected Results:

The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 148 or 149,

respectively, confirming the molecular weight.

Characteristic fragmentation patterns may include the loss of CO (28 amu) from the

aldehyde group.

Application in Drug Synthesis: Isradipine
4-Benzofurazancarboxaldehyde is a key building block in the Hantzsch pyridine synthesis of

Isradipine, a dihydropyridine calcium channel blocker used to treat high blood pressure.[4]

4-Benzofurazancarboxaldehyde

2-(benzofurazan-4-ylmethylene)
-3-oxobutanoate

Methyl Acetoacetate

 H₂SO₄ (cat.)
 Knoevenagel
 Condensation

Isradipine

Isopropyl Acetoacetate Ammonium Bicarbonate

 Hantzsch
 Dihydropyridine

 Synthesis
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Caption: Synthesis of Isradipine from 4-Benzofurazancarboxaldehyde.

The synthesis involves an initial Knoevenagel condensation between 4-
benzofurazancarboxaldehyde and methyl acetoacetate, followed by a multi-component

Hantzsch reaction with isopropyl acetoacetate and an ammonia source to construct the

dihydropyridine ring.[4]

Potential Biological Activity and Signaling
While specific signaling pathways for 4-benzofurazancarboxaldehyde are not extensively

documented, derivatives of the parent benzofuran and benzofuroxan scaffolds have

demonstrated a wide range of biological activities, including antifungal and anticancer

properties.[6][7] Many benzofuran-based molecules exert their anticancer effects by inhibiting

protein kinases, such as those in the mTOR signaling pathway, or by inducing apoptosis

through the production of reactive oxygen species (ROS).[2][7]
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Hypothetical Signaling Pathway for Benzofurazan Derivatives

Benzofurazan
Derivative
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Growth & Proliferation
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Caption: Representative signaling pathways potentially modulated by benzofurazan-class

compounds.

This diagram illustrates potential mechanisms by which compounds containing the

benzofurazan moiety may exert cytotoxic effects on cancer cells, either through the induction of

oxidative stress leading to apoptosis or via the inhibition of critical growth pathways like mTOR.

[2][7] Further research is required to determine if 4-benzofurazancarboxaldehyde itself

engages these or other cellular pathways.

Conclusion
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4-Benzofurazancarboxaldehyde is a valuable heterocyclic compound with well-defined

chemical and physical properties. Its utility as a synthetic intermediate, particularly in the

production of the drug Isradipine, highlights its importance in medicinal chemistry. The

protocols and data presented in this guide serve as a foundational resource for researchers

engaged in the synthesis, characterization, and exploration of novel applications for this and

related benzofurazan derivatives. The potential for this scaffold to interact with biological

pathways warrants further investigation for future drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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